![molecular formula C30H30IN3O6 B8266701 5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine](/img/structure/B8266701.png)
5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine
Overview
Description
5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine is a useful research compound. Its molecular formula is C30H30IN3O6 and its molecular weight is 655.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Three-Way Junction Stabilization
5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine plays a significant role in DNA three-way junction (TWJ) stabilization. When used in α-oligonucleotide synthesis, it stabilizes the DNA TWJ, especially when inserted at the junction region. This stabilization can be critical in understanding DNA structures and interactions (Khattab & Pedersen, 1998).
Large-Scale Synthesis for Oligonucleotide Therapeutics
The compound is vital in the large-scale synthesis of oligonucleotides used in therapeutics. An efficient process for its synthesis has been developed, which is both cost-effective and scalable, making it essential for routine use in oligonucleotide-based therapies (Ross, Han, & Ravikumar, 2006).
Oligonucleotide Labelling
It is also used in oligonucleotide labeling studies. The compound provides an efficient and rapid method for preparing modified nucleosides, which are valuable in various research applications, especially in labeling oligonucleotides for experimental studies (CruickshankKenneth & StockwellDaniel, 1988).
Insertion into DNA Structures
The compound has been used to study the insertion of modified nucleotides into DNA structures. This is particularly useful in understanding how modifications in nucleotides can affect the stability and overall behavior of DNA, such as in duplexes and triplexes (Abdel-Rahman, Ali, & Pedersen, 1996).
Synthesis of Phosphorothioamidites
In the synthesis of phosphorothioamidites, this compound is utilized for the development of novel oligodeoxynucleotides. These are crucial for studies that require large-scale syntheses, such as mechanistic studies in molecular biology (Sabbagh et al., 2004).
Development of Antisense Oligodeoxynucleotides
The compound is used in the design and synthesis of antisense oligodeoxynucleotides. These are modified at deoxycytidine and are pivotal in screening for efficient antisense drugs, contributing significantly to therapeutic research (Ling, 2007).
Kinetics and Mechanism Studies
It's also important in studies related to the kinetics and mechanisms of chemical reactions, like detritylation, in nucleotides. Such studies are fundamental in understanding the chemical behaviors of nucleotides in various conditions, which is crucial for both synthetic and analytical purposes (Russell et al., 2009).
properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30IN3O6/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(35)16-27(40-26)34-17-24(31)28(32)33-29(34)36/h3-15,17,25-27,35H,16,18H2,1-2H3,(H2,32,33,36)/t25-,26+,27+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWXKOLVMMYMNK-OYUWMTPXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=NC5=O)N)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=NC5=O)N)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30IN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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